molecular formula C16H20N2O4S3 B2778310 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide CAS No. 941985-88-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2778310
CAS No.: 941985-88-2
M. Wt: 400.53
InChI Key: HPMXGAYAXMFHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O4S3 and its molecular weight is 400.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This can have downstream effects on DNA replication, cell division, and potentially cell survival.

Result of Action

The result of the compound’s action would depend on its specific effects on CDK2. Generally, inhibition of CDK2 can lead to cell cycle arrest, which can induce cell death in rapidly dividing cells . This could potentially be used therapeutically in conditions characterized by excessive cell division, such as cancer.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-3-14-7-8-16(23-14)25(21,22)17-15-11-13(6-5-12(15)2)18-9-4-10-24(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMXGAYAXMFHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.